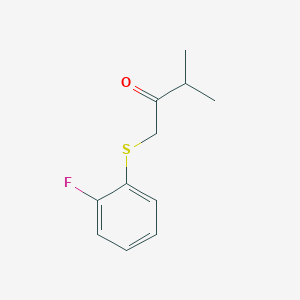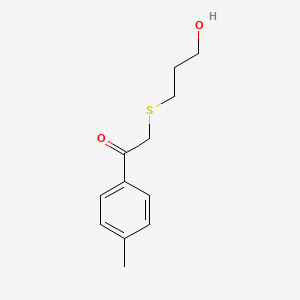
1-((2-Fluorophenyl)thio)-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Fluorophenyl)thio)-3-methylbutan-2-one is an organic compound that features a fluorinated phenyl group attached to a thioether linkage, which is further connected to a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Fluorophenyl)thio)-3-methylbutan-2-one typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 2-fluorothiophenol and 3-methylbutan-2-one in the presence of a base such as sodium hydride or potassium carbonate. This step forms the thioether bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((2-Fluorophenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-((2-Fluorophenyl)thio)-3-methylbutan-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of fluorinated compounds with biological systems.
Wirkmechanismus
The mechanism of action of 1-((2-Fluorophenyl)thio)-3-methylbutan-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the thioether and ketone groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Fluorodeschloroketamine: A compound with a similar fluorinated phenyl group but different functional groups.
Fluorinated Thiophenes: Compounds with fluorine atoms on a thiophene ring, used in various applications.
Uniqueness: 1-((2-Fluorophenyl)thio)-3-methylbutan-2-one is unique due to its combination of a fluorinated phenyl group, thioether linkage, and ketone functional group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C11H13FOS |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C11H13FOS/c1-8(2)10(13)7-14-11-6-4-3-5-9(11)12/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
HBTSOFHGOPYPIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CSC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate](/img/structure/B13641706.png)
![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)

![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B13641732.png)
